molecular formula C10H8ClN3O2 B11806514 Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B11806514
M. Wt: 237.64 g/mol
InChI Key: DJHSRGOVBMJWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 2-chloro-6-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted triazole derivatives.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Hydrolysis: Formation of 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid.

Scientific Research Applications

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: Investigated for its potential use as a fungicide or herbicide.

    Materials Science: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone

Uniqueness

Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ester group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 2-chloro-6-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C10H8ClN3O2/c1-16-10(15)9-7(11)3-2-4-8(9)14-5-12-13-6-14/h2-6H,1H3

InChI Key

DJHSRGOVBMJWAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)N2C=NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.